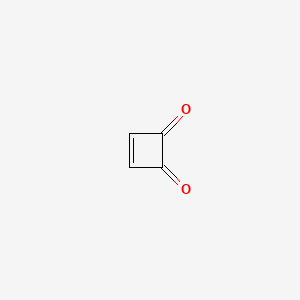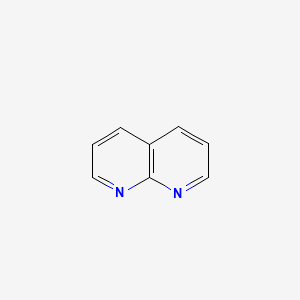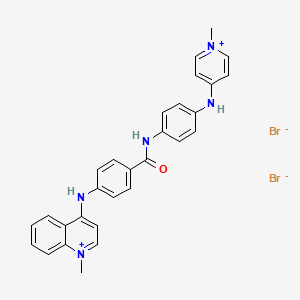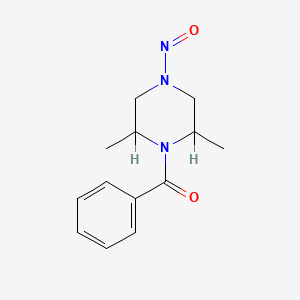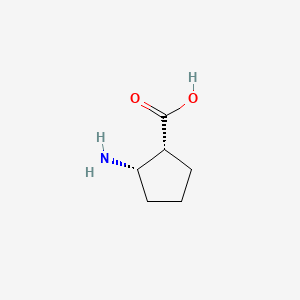
(1r,2s)-2-Aminocyclopentanecarboxylic acid
描述
(1r,2s)-2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2s)-2-Aminocyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of axially chiral nucleophilic glycine equivalents, which undergo two-step SN2 and SN2’ alkylation to yield the target amino acid with excellent yields and diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of reliable and easy-to-scale procedures is crucial for practical synthesis in an industrial setting .
化学反应分析
Types of Reactions: (1r,2s)-2-Aminocyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
科学研究应用
(1r,2s)-2-Aminocyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the development of novel materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of (1r,2s)-2-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
相似化合物的比较
(1r,2s)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but contains a vinyl group, making it more sterically constrained and potentially more active in certain biological contexts.
1-Aminocyclopropane-1-carboxylic acid: This compound has a three-membered ring and is a precursor to the plant hormone ethylene.
Uniqueness: (1r,2s)-2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between rigidity and flexibility. This structural feature makes it a valuable building block in synthetic chemistry and a potential candidate for drug development .
属性
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122672-46-2, 37910-65-9 | |
| Record name | Cispentacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cispentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cispentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CISPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CISPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cispentacin?
A1: Cispentacin possesses the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. While specific spectroscopic data is not provided in the provided abstracts, NMR analysis is mentioned as a technique employed to study structural characteristics of cispentacin derivatives .
Q2: How does the structure of cispentacin influence its activity?
A2: While the provided research doesn't delve into the specific mechanism of action of cispentacin, it highlights that the cyclopentane β-amino acid moiety is crucial for its antifungal activity . The rigid structure of the cyclopentane ring likely restricts conformational flexibility, contributing to its binding specificity. Additionally, researchers have explored the synthesis and activity of cispentacin analogs. For example, introducing a methylene group at the 4-position of the cyclopentane ring led to the development of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen), which exhibits even greater antifungal efficacy compared to cispentacin itself .
Q3: Can cispentacin be incorporated into larger peptide structures?
A3: Yes, cispentacin has been successfully incorporated into larger peptide structures, specifically foldamers designed to mimic protein β-sheets . One study replaced specific α-amino acid residues within a β-sheet model with cispentacin. It was observed that incorporating cispentacin in this manner allowed the foldamer to maintain its β-sheet structure and exhibit protein-like thermal denaturation behavior . This highlights its potential as a building block for designing peptides with specific structural and potentially functional properties.
Q4: Are there any enzymatic approaches to synthesize cispentacin?
A4: Yes, enzymatic strategies have been developed to produce enantiomerically pure cispentacin . These methods can be categorized into indirect and direct strategies and offer advantages in terms of stereocontrol and environmental friendliness compared to traditional chemical synthesis.
Q5: Have there been any computational studies on cispentacin?
A5: While the provided abstracts do not specify computational studies directly on cispentacin, molecular dynamics simulations were utilized to understand the structural implications of incorporating cispentacin and its analogs into foldameric β-sheets . This suggests that computational tools are valuable for exploring the structural behavior and potential interactions of cispentacin-containing peptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


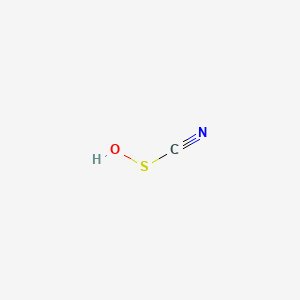
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
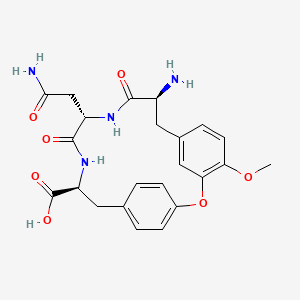
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
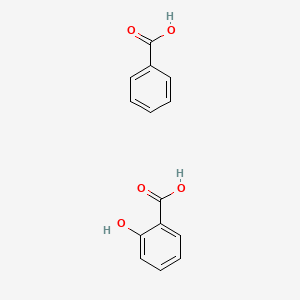
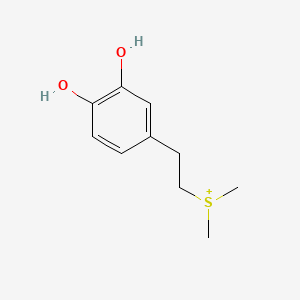
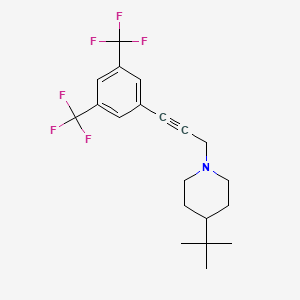

![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)
